2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one is an organic compound classified within the pyrimidinone family, characterized by a pyrimidine ring that incorporates a ketone group. This compound features a cyclopropylmethyl substituent at the nitrogen atom in position 2 of the pyrimidine structure. Pyrimidinones are significant in medicinal chemistry due to their diverse biological activities and structural versatility, making them valuable in drug development and synthesis of complex molecules .
One effective synthetic route involves:
The synthesis can also be optimized using modern techniques such as microwave irradiation or ultrasound to enhance reaction rates and yields. These methods allow for more efficient energy use and reduced reaction times compared to traditional heating methods .
The molecular formula of 2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one is , with a molecular weight of 164.20 g/mol. The structural details are as follows:
The compound's structure features a fused bicyclic system where the cyclopropyl group contributes to its unique chemical properties and potential biological activities .
2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis .
The mechanism of action for 2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific biological targets. It is known to bind to enzymes or receptors within biological systems, potentially inhibiting their activity by blocking substrate access to active sites. The precise pathways and interactions depend on the biological context and the specific molecular targets involved .
The compound is typically a solid at room temperature with specific melting points that can vary based on purity and synthesis method.
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and medicinal chemistry .
2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one has several scientific applications:
These applications underscore the significance of this compound in both academic research and industrial chemistry .
The 3,4-dihydropyrimidin-4-one (DHPM) scaffold, formally known as 3,4-dihydropyrimidin-2(1H)-one, represents a privileged structure in medicinal chemistry due to its synthetic versatility and diverse pharmacological profiles. The historical foundation of DHPM-based drug discovery rests primarily on the Biginelli reaction, a multicomponent condensation first reported in 1893 by Italian chemist Pietro Biginelli. This elegant one-pot synthesis combines an aldehyde, a β-ketoester (or analogous β-dicarbonyl compound), and urea (or thiourea) under acidic conditions to yield DHPM derivatives [1]. For decades, this reaction suffered from limitations including low yields (20–40%) under strongly acidic conditions, particularly with sensitive aldehydes [1].
The late 20th century witnessed a resurgence of interest in DHPM chemistry, driven by two key developments:
Table 1: Key Historical Milestones in DHPM Medicinal Chemistry
Time Period | Development | Significance |
---|---|---|
1893 | Discovery of Biginelli reaction by Pietro Biginelli | Provided foundational synthetic access to DHPMs |
Late 20th C. | Identification of DHPM calcium channel blockade & antihypertensive activity | Established initial therapeutic relevance of scaffold |
1980s-1990s | Isolation of marine alkaloids (Batzelladines) containing DHPM units | Revealed natural occurrence and significant anti-HIV potential of DHPM derivatives |
1990s-2000s | Development of heterogeneous catalysts (e.g., WSi/A15) for Biginelli reaction | Enabled greener, higher-yielding syntheses under solvent-free conditions; catalyst recyclability [1] |
2000s-Present | Discovery of potent A2B adenosine receptor antagonism & NNRTI activity in DHPMs | Expanded therapeutic applications to inflammation, immuno-oncology, and HIV treatment [5] [7] |
2010s-Present | Advanced catalytic systems (e.g., Cd-COF) and solvent-free methodologies | Achieved near-quantitative yields, exceptional selectivity, and minimized environmental impact [4] |
The evolution accelerated with systematic structure-activity relationship (SAR) studies. The DHPM core offers distinct regiochemical handles (N1, N3, C4, C5, C6) for diversification, enabling fine-tuning of potency, selectivity, and drug-like properties. For instance, the 4-aryl substituent profoundly influences target engagement, with electron-poor aromatic rings often enhancing activity in antiviral contexts [1]. Similarly, ester/amide groups at C5 and alkyl/aryl groups at C6 are critical modulators of receptor affinity and selectivity, as demonstrated in the optimization of A2B adenosine receptor antagonists [5].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: